4-Trimethylaminopyridine

Description

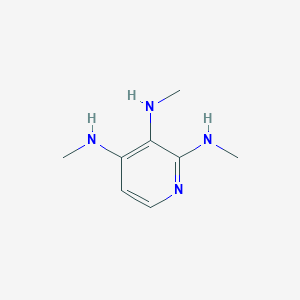

Structure

2D Structure

3D Structure

Properties

CAS No. |

132151-83-8 |

|---|---|

Molecular Formula |

C8H14N4 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-N,3-N,4-N-trimethylpyridine-2,3,4-triamine |

InChI |

InChI=1S/C8H14N4/c1-9-6-4-5-12-8(11-3)7(6)10-2/h4-5,10H,1-3H3,(H2,9,11,12) |

InChI Key |

DGCMIDYTTCDSBB-UHFFFAOYSA-N |

SMILES |

CNC1=C(C(=NC=C1)NC)NC |

Canonical SMILES |

CNC1=C(C(=NC=C1)NC)NC |

Other CAS No. |

132151-83-8 |

Synonyms |

4-TAMP 4-trimethylaminopyridine |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Derivatization of 4 Trimethylaminopyridine

Established Synthetic Pathways for 4-Trimethylaminopyridine

The synthesis of this compound can be approached through multi-step procedures starting from pyridine (B92270) or via more direct methods using functionalized pyridine precursors.

Quaternization of Pyridine and Subsequent Amination/Methylation Procedures

A common and industrially relevant pathway to 4-dialkylaminopyridines involves the initial activation of the pyridine ring through quaternization. While direct synthesis of this compound via this route is less common, a two-stage approach involving the synthesis of 4-dimethylaminopyridine (B28879) (DMAP) followed by methylation is well-established.

The first stage involves the quaternization of pyridine. A widely used industrial process employs a quaternizing agent like thionyl chloride in an organic solvent such as ethyl acetate (B1210297). google.com This reaction forms an N-[4-pyridyl]pyridinium chloride hydrochloride salt. This activated intermediate is then subjected to amination. In a typical procedure, the salt is refluxed with N,N-dimethylformamide (DMF) for several hours. google.com Subsequent hydrolysis in the presence of a base yields 4-dimethylaminopyridine (DMAP). google.com

The final step to obtain the target compound is the quaternization of the DMAP intermediate. The methylation of 4-dimethylaminopyridine with an agent like iodomethane (B122720) introduces the third methyl group onto the exocyclic nitrogen, yielding the this compound salt. jst.go.jpresearchgate.net This additional positive charge significantly alters the electronic properties of the molecule. jst.go.jp

Direct Reaction Methods Utilizing Key Precursors

More direct synthetic strategies for this compound and its analogues often start from pre-functionalized pyridines, avoiding the initial quaternization of the pyridine heterocycle itself.

A typical direct synthesis of this compound (4-TMAP) involves the reaction of 4-aminopyridine (B3432731) with trimethylamine (B31210) in the presence of a suitable catalyst. ontosight.ai This method leverages the existing amino group at the 4-position for direct alkylation.

Alternative direct methods have been developed for the closely related DMAP, which could be adapted. For instance, a one-pot process for preparing DMAP utilizes 4-cyanopyridine (B195900) and acrylic acid as the primary raw materials. google.com The process involves the quaternization of 4-cyanopyridine with acrylic acid to form an intermediate, which then reacts with an aminating reagent. google.com This highlights the use of activated pyridine precursors for streamlined synthesis.

Synthesis of Immobilized and Heterogenized this compound Catalysts

While 4-dialkylaminopyridines are highly effective homogeneous catalysts, their separation from reaction products can be challenging. academie-sciences.fr This has driven the development of immobilized and heterogenized versions, primarily focusing on the more commonly used DMAP, to enhance recyclability and product purity.

Preparation of Hyperbranched Polymer Architectures Incorporating DMAP

Hyperbranched polymers (HBPs) are three-dimensional macromolecules with a high density of functional groups, making them excellent scaffolds for catalyst immobilization. rsc.orgfrontiersin.org A method for preparing a hyperbranched DMAP catalyst involves using nano-silica as a core, which is first modified through an epoxy-alcohol addition reaction with a grafting agent like sorbitol to create a polyhydroxy surface. academie-sciences.fr This hyperbranched carrier is then functionalized to anchor the DMAP moiety.

The process involves two key stages:

Epoxy-Alcohol Addition: To create the hyperbranched structure, the molar ratio of the grafting agent (sorbitol) to the epoxide on the functionalized nano-silica is optimized.

N-Alkylation: The DMAP precursor, 4-methylaminopyridine (MAP), is attached to the hyperbranched support via an N-alkylation reaction.

The table below summarizes the optimized conditions for the synthesis of a hyperbranched DMAP catalyst on a nano-silica support as reported in one study. academie-sciences.fr

| Reaction Stage | Parameter | Optimal Condition | Result |

|---|---|---|---|

| Epoxy-Alcohol Addition | Molar Ratio (Sorbitol:Epoxide) | 2.5:1 | Max. Hydroxyl Content: 8.89 mmol/g |

| Temperature | 55 °C | ||

| Stirring Rate | 500 rpm | ||

| Time | 8 h | ||

| N-Alkylation | Molar Ratio (MAP:K₂CO₃) | 1:1.5 | Max. DMAP Loading: 5.17 mmol/g |

| Molar Ratio (KI:MAP) | 1:1 | ||

| Temperature | 130 °C | ||

| Stirring Rate | 600 rpm | ||

| Time | 20 h |

Development of Nanomaterial-Supported DMAP Systems (e.g., Nano-silica)

Nano-silica is a favored support material for catalysts due to its large specific surface area, high porosity, and excellent mechanical properties. academie-sciences.fr Various methods have been developed to immobilize DMAP on nano-silica and other mesoporous silica (B1680970) materials.

One convenient method involves the N-alkylation of 4-methylaminopyridine (MAP) with γ-chloropropylated silica gel, a reaction promoted by potassium iodide. chemicalpapers.com This approach has been shown to successfully immobilize DMAP onto the silica surface without significantly altering the pore structure, achieving a loading of up to 0.75 mmol/g. chemicalpapers.com Such heterogeneous catalysts demonstrate significant activity and stability in reactions like acylation. chemicalpapers.com Other nanomaterials, such as gold nanoparticles, have also been used as supports, where DMAP acts as a capping agent to create water-soluble, positively charged nanoparticles. nih.gov

Asymmetric and Chiral this compound Derivative Synthesis

The development of chiral versions of 4-dialkylaminopyridine catalysts is a key area of research for enabling stereoselective transformations. researchgate.net While synthesis of chiral derivatives of this compound itself is not widely reported, significant progress has been made in creating chiral analogues of DMAP, which serve as powerful nucleophilic catalysts in asymmetric synthesis. sioc-journal.cn

These chiral derivatives can be broadly categorized:

Planar-Chiral Derivatives: These catalysts incorporate a planar element of chirality, often involving a ferrocene-fused pyridine structure. researchgate.net These have proven effective in various reactions, including the kinetic resolution of amines and the Staudinger synthesis of β-lactams. nih.gov An efficient synthesis for these derivatives has been developed, with racemic mixtures being resolvable using commercially available tartaric acids. researchgate.net

Axially Chiral and Centrally Chiral Derivatives: The catalytic efficiency of DMAP has spurred the synthesis of numerous derivatives where chirality is introduced via atropisomerism or by incorporating stereogenic centers.

Homodimeric Derivatives: A novel family of optically active DMAP carbamate (B1207046) derivatives has been synthesized with excellent yields. researchgate.net This chemoenzymatic route uses linear diamines as starting materials to produce dimeric compounds of varying lengths. These homodimeric structures present interesting properties as potential ligands or catalysts in asymmetric reactions. researchgate.net

The table below shows the yields for a series of synthesized optically active homodimeric DMAP carbamates. researchgate.net

| Compound | Diamine Linker Length (CH₂)n | Yield |

|---|---|---|

| (S,S)-10a | 4 | 91% |

| (S,S)-10b | 6 | 95% |

| (S,S)-10c | 8 | 92% |

These advancements in synthesizing chiral DMAP derivatives underscore the broad potential for creating highly specialized, stereoselective catalysts based on the 4-aminopyridine framework. sioc-journal.cn

Diastereoselective Ugi Reactions for Substituted DMAP Derivatives

The Ugi four-component reaction (Ugi-4CR) has been explored as an efficient method for creating diverse and highly functionalized chiral DMAP derivatives. thieme-connect.comthieme-connect.com This multicomponent reaction combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis. uio.no

Research into the diastereoselective Ugi reactions of DMAP-based aldehydes has shown that the substitution pattern on the pyridine ring significantly influences the stereochemical outcome. thieme-connect.comuio.nosyncatmeth.es For instance, the reaction of 4-(dimethylamino)-2-pyridine-carboxaldehyde with various α-amino acids and tert-butyl isocyanide generally results in low diastereoselectivity. thieme-connect.comsyncatmeth.es In contrast, when 4-(dimethylamino)-3-pyridine-carboxaldehyde is used under similar conditions, the corresponding 3-substituted DMAP derivatives are formed with moderate to high diastereoselectivity. thieme-connect.comuio.no

The concentration of the reactants has also been identified as a critical parameter. In the Ugi reaction of 4-(dimethylamino)-2-pyridinecarboxaldehyde, L-valine, and tert-butyl isocyanide in methanol, increasing the concentration from 0.1 M to 0.5 M not only accelerated the reaction but also improved the diastereomeric ratio of the product. thieme-connect.com

Table 1: Effect of Reactant Concentration on Ugi Reaction of 4-(dimethylamino)-2-pyridinecarboxaldehyde

| Entry | Concentration (M) | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| 1 | 0.1 | 79 | ~50:50 |

| 2 | 0.2 | 84 | ~50:50 |

| 3 | 0.5 | 98 | 63:37 |

Data sourced from reference thieme-connect.com

Further optimization using various α-amino acids with 4-(dimethylamino)-3-pyridinecarboxaldehyde has yielded products with good to high diastereoselectivity, demonstrating the importance of the specific combination of the DMAP-based aldehyde and the α-amino acid for achieving high stereocontrol. thieme-connect.com These chiral DMAP derivatives are promising candidates for use as enantioselective catalysts in asymmetric synthesis. thieme-connect.comthieme-connect.com

Development of Bicyclic and Tricyclic Diaminopyridine Analogues for Enhanced Catalysis

To improve upon the catalytic potency of DMAP, novel bicyclic and tricyclic analogues have been designed and synthesized. rsc.orgrsc.org These structurally constrained derivatives aim to increase the nucleophilicity of the pyridine nitrogen, thereby enhancing catalytic activity.

The syntheses of bicyclic diaminopyridines and tricyclic triaminopyridines have been reported as new classes of highly effective nucleophilic catalysts. rsc.org When their catalytic efficiencies were compared to DMAP and 4-pyrrolidinopyridine (B150190) (PPY) in the esterification of tertiary alcohols, the advanced analogues showed significantly superior performance. Notably, the tricyclic derivatives were found to be approximately six times more effective than DMAP. rsc.org

Table 2: Comparison of Catalyst Efficiency in Esterification

| Catalyst | Relative Efficiency (vs. DMAP) |

|---|---|

| DMAP | 1 |

| PPY | ~2 |

| Bicyclic Analogue 3 | ~3 |

| Bicyclic Analogue 4 | ~3.5 |

| Tricyclic Analogue 5 | ~6 |

| Tricyclic Analogue 6 | ~6 |

Data interpreted from reference rsc.org

The enhanced reactivity of these bicyclic and tricyclic systems is attributed to their rigid structures, which increase the electron-donating ability of the amino substituents and reduce steric hindrance around the catalytic nitrogen atom. rsc.org

Synthesis of 4-Dimethylaminopyridine Coordination Complexes

The ability of DMAP to act as a ligand has been utilized in the synthesis of various coordination complexes, leading to novel materials and reagents with unique properties.

Formation of Triorganoindium Complexes with DMAP

Triorganoindium compounds, which are typically unstable and handled as solutions, can be stabilized through coordination with DMAP. dtic.mil This has led to the preparation of bench-stable, solid R₃In(DMAP) complexes. rsc.orgdtic.mil These complexes are synthesized by reacting a solution of the triorganoindium reagent with DMAP, which results in the quantitative formation of the solid adduct. dtic.mil

These solid triorganoindium-DMAP complexes can be stored for extended periods and have demonstrated excellent reactivity in palladium-catalyzed cross-coupling reactions with various organic electrophiles. rsc.orgdtic.mil The use of these stable adducts simplifies the handling of triorganoindium reagents and enhances their utility in organic synthesis. dtic.mil

Crystallographic studies of complexes such as Ph₃In(DMAP) have confirmed the coordination of DMAP to the indium center. For example, the In–N distance in one such complex was determined to be 2.27 Å. The reactivity of these crystalline complexes has been confirmed, showing efficient transfer of all three organic groups from the indium atom in cross-coupling reactions.

Preparation of Halometal Anion Salts Involving 4-Dimethylaminopyridinium Cations

The protonated form of DMAP, the 4-dimethylaminopyridinium cation, can be used to form novel organic-inorganic hybrid salts with halometal anions. wikipedia.orgresearchgate.net An example is the synthesis of bis(4-dimethylaminopyridinium) tetrachlorocuprate, (C₇H₁₁N₂)₂CuCl₄. wikipedia.orgresearchgate.net

This salt is prepared by reacting copper(II) chloride dihydrate with 4-dimethylaminopyridine in ethanol, followed by acidification with hydrochloric acid. wikipedia.orgresearchgate.net Slow evaporation of the solvent yields yellow block crystals of the product. researchgate.net

The crystal structure reveals a layered arrangement where inorganic layers of tetrachlorocuprate (CuCl₄²⁻) anions are sandwiched between organic layers of 4-dimethylaminopyridinium cations. wikipedia.orgresearchgate.net In this structure, the 4-dimethylaminopyridinium cations are protonated at the pyridine nitrogen atom. wikipedia.org The cohesion of the three-dimensional network is maintained by N-H···Cl and C-H···Cl hydrogen bonds between the cations and anions, as well as π-π stacking interactions between adjacent pyridinium (B92312) rings. wikipedia.org

Table 3: Crystallographic Data for (C₇H₁₁N₂)₂CuCl₄

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 12.4356 (18) |

| b (Å) | 12.0901 (17) |

| c (Å) | 14.094 (2) |

| β (°) | 115.303 (2) |

| V (ų) | 1915.8 (5) |

Data sourced from references researchgate.net

Mechanistic Investigations of 4 Trimethylaminopyridine Catalyzed Reactions

Acyl Transfer Reactions: Detailed Mechanistic Pathways

4-Trimethylaminopyridine and its analogues are highly effective nucleophilic catalysts used extensively in organic synthesis, particularly for acyl transfer reactions like the esterification of alcohols with acid anhydrides. wikipedia.orgchemeurope.com The mechanism of these reactions has been a subject of detailed investigation to understand the source of their high catalytic activity.

The widely accepted mechanism for these acylation reactions begins with the nucleophilic attack of the pyridine (B92270) catalyst on the acylating agent, such as acetic anhydride (B1165640). chemeurope.comnih.gov This initial, reversible step forms a highly reactive N-acylpyridinium ion intermediate, which exists as an ion pair with the carboxylate counter-ion (e.g., acetate). wikipedia.orgnih.gov This intermediate is significantly more reactive than the starting anhydride, acting as a potent acylating agent. researchgate.net

In the catalytic cycle, after the alcohol attacks the acylpyridinium intermediate, the resulting protonated ester and the catalyst can be protonated by the acidic byproduct of the reaction (e.g., acetic acid). wikipedia.org To ensure the regeneration of the active, neutral form of the this compound catalyst, an auxiliary base is often employed. wikipedia.orgchemeurope.com

Typically, a hindered tertiary amine like triethylamine (B128534) is used for this purpose. wikipedia.orgchemeurope.com The role of this auxiliary base is to deprotonate the protonated catalyst, thereby reforming it for the next catalytic cycle. wikipedia.org The acetate (B1210297) ion, formed in the initial step, can also act as a Brønsted base, assisting in the deprotonation of the alcohol as it attacks the acylpyridinium ion. wikipedia.orgnih.gov The use of an auxiliary base is crucial for maintaining catalytic turnover and ensuring the reaction proceeds efficiently.

Kinetic studies have provided strong support for the proposed nucleophilic catalysis pathway. For the acetylation of cyclohexanol (B46403) with acetic anhydride catalyzed by this class of aminopyridines, the reaction was found to be first-order with respect to the alcohol, the acetic anhydride, and the catalyst. nih.gov

Interestingly, these same studies found the reaction to be zero-order with respect to the auxiliary base, triethylamine. nih.gov This indicates that the deprotonation of the catalyst by the auxiliary base is a fast step and not involved in the rate-determining step of the reaction. nih.gov Both theoretical and experimental kinetic studies strongly favor the nucleophilic catalysis pathway over a competing base-catalyzed route. nih.gov

Table 1: Kinetic Order of Reactants in a Catalyzed Acylation

| Reactant/Catalyst | Reaction Order |

|---|---|

| Acetic Anhydride | First-Order nih.gov |

| Cyclohexanol (Substrate) | First-Order nih.gov |

| 4-Aminopyridine (B3432731) Catalyst | First-Order nih.gov |

| Triethylamine (Auxiliary Base) | Zero-Order nih.gov |

The pKa of the substrate plays a critical role in determining the dominant mechanistic pathway. While the nucleophilic pathway involving the formation of an acylpyridinium ion is common for most alcohols, the mechanism can change for substrates with a lower pKa, such as phenols. wikipedia.org

For more acidic substrates like phenols, a base-catalyzed pathway can become competitive. wikipedia.orgnih.gov In this mechanism, the this compound catalyst acts as a Brønsted base rather than a nucleophile. It deprotonates the phenol (B47542) to form a more nucleophilic phenolate (B1203915) ion. This phenolate then directly attacks the anhydride without the formation of an acylpyridinium intermediate. wikipedia.org However, for typical alcohols, the energy barrier for the base-catalyzed pathway is significantly higher than that for the nucleophilic catalysis mechanism. nih.gov

Oxidative Processes Catalyzed by this compound Systems

Beyond acyl transfer, 4-aminopyridine derivatives have shown potential as organocatalysts for metal-free oxidation reactions. nih.govmdpi.com These processes leverage the unique electronic properties of the pyridine system to activate substrates for oxidation.

A metal-free catalytic system using a 4-aminopyridine catalyst has been developed for the selective oxidation of sp³ C-H bonds in methyl aromatics using molecular oxygen. mdpi.com A key feature of this mechanism is the in situ formation of a pyridine onium salt, which is believed to be the true catalytic species. mdpi.com

This onium salt is formed from the reaction of the 4-aminopyridine catalyst with an activator, such as benzyl (B1604629) bromide. mdpi.com This intermediate is capable of activating the C-H bonds of the methyl group on the aromatic ring, leading to their oxidation, typically to carboxylic acids. mdpi.com In other oxidative systems, such as the oxidation of aryl α-halo esters, the 4-aminopyridine catalyst reacts to form a pyridinium (B92312) salt, which then generates a pyridinium ylide in the presence of a base. This ylide is proposed to react with molecular oxygen in a [3+2] cycloaddition, ultimately leading to the oxidized product and regenerating the catalyst. nih.gov These mechanisms highlight the versatility of the pyridine core in mediating oxidative transformations through the formation of reactive onium salt and ylide intermediates. nih.govmdpi.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-(Dimethylamino)pyridine (DMAP) |

| Acetic Anhydride |

| Triethylamine |

| Pyridine |

| Cyclohexanol |

| Phenol |

| Benzyl Bromide |

| Molecular Oxygen |

Nucleophilic Activation Mechanisms in Diverse Transformations

This compound (a derivative of 4-dimethylaminopyridine (B28879), DMAP) is a highly effective nucleophilic catalyst in a wide array of chemical transformations. Its catalytic activity stems from the nucleophilic character of the pyridine nitrogen, which initiates the reaction by attacking an electrophilic center, typically a carbonyl carbon of an anhydride or a similar acylating agent. This initial step leads to the formation of a highly reactive intermediate, which is then more susceptible to attack by a nucleophile, such as an alcohol.

In reactions involving anhydrides, the established mechanism proceeds through the formation of an acylpyridinium intermediate. This process begins with the nucleophilic attack of the this compound on one of the carbonyl carbons of the anhydride. This attack results in the cleavage of the anhydride and the formation of a highly reactive N-acylpyridinium ion, with the corresponding carboxylate as the counter-ion.

While specific literature detailing the mechanistic intricacies of this compound with carbamic-carbonic and carbonic-carbonic anhydrides is not abundant, the general mechanism for anhydride activation by DMAP and its derivatives provides a strong model. In the case of a generic anhydride, such as acetic anhydride, 4-dimethylaminopyridine (DMAP) attacks the anhydride to form an acetylpyridinium intermediate. researchgate.net This intermediate is significantly more reactive than the initial anhydride. vaia.com

This principle can be extended to carbamic-carbonic and carbonic-carbonic anhydrides. When this compound is employed as a catalyst with these mixed anhydrides, it is proposed to react preferentially at the more electrophilic carbonyl center. The resulting N-acylpyridinium intermediate then serves as a potent acylating agent for the nucleophilic substrate, such as an alcohol. In the absence of an external nucleophile, the intermediate may react with the alcohol generated during the initial formation of the mixed anhydride. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Key Intermediate | Product |

| Carbamic-Carbonic Anhydride | Alcohol | This compound | N-Carbamoylpyridinium ion | Urethane + Carbonate |

| Carbonic-Carbonic Anhydride | Alcohol | This compound | N-Carbonylpyridinium ion | Carbonate |

Unusual Temperature-Sensitive Protonation Behavior of DMAP Derivatives

Recent studies have revealed an unexpected and significant influence of temperature on the protonation state of 4-dimethylaminopyridine (DMAP) derivatives. rsc.org This phenomenon is particularly noteworthy as the degree of protonation for many weak nucleophiles typically shows a much less pronounced dependence on temperature changes. rsc.org

This unusual behavior has been observed in derivatives of DMAP, such as the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation. rsc.org Research has demonstrated that a decrease in temperature can lead to a dramatic increase in the protonation of the dimethylamino group. rsc.org For instance, in a TfOH-SO2ClF-CD2Cl2 acid system at 30 °C, the aforementioned cation experienced only a slight protonation of less than 7%. However, upon lowering the temperature to -70 °C, complete protonation of the dimethylamino group was observed. rsc.org

This temperature-sensitive protonation has significant implications for reactions and molecular systems where the reversible interaction of the pyridinic nitrogen with electrophiles is a key feature. rsc.org The ability to control the degree of protonation through temperature modulation opens up possibilities for developing stimuli-responsive systems and "smart" materials. rsc.org

The mechanistic underpinnings of this intriguing temperature sensitivity are a subject of ongoing investigation. It is hypothesized that thermodynamic parameters, such as enthalpy and entropy of protonation, play a crucial role in this pronounced temperature dependence.

| DMAP Derivative | Temperature (°C) | Degree of Protonation (%) |

| 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation | 30 | < 7 |

| 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation | -70 | 100 |

This discovery of the profound impact of temperature on the protonation behavior of DMAP derivatives highlights a novel aspect of their chemical properties, with potential applications in catalysis and materials science. rsc.org

Applications of 4 Trimethylaminopyridine in Diverse Catalytic Transformations

Acylation Reactions in Complex Organic Synthesis

Acylation, the process of introducing an acyl group into a molecule, is a fundamental transformation in organic chemistry. chinalookchem.com DMAP has established itself as a superior catalyst for these reactions, especially in the synthesis of complex organic molecules like pharmaceuticals and natural products. ontosight.ai

DMAP is widely employed as a catalyst in the formation of esters and amides, functional groups of fundamental importance in organic chemistry. ontosight.airesearchgate.net It has been shown to increase the rate of esterification of hindered alcohols with acid anhydrides by a factor of up to 10,000. commonorganicchemistry.com The compound's catalytic activity is central to the Steglich esterification, a method for forming esters from a carboxylic acid and an alcohol using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of DMAP. researchgate.net

The accepted mechanism for DMAP-catalyzed acylation, for instance with acetic anhydride (B1165640), involves a three-step process. wikipedia.org Initially, DMAP reacts with the anhydride to form a highly reactive acetylpyridinium ion intermediate. wikipedia.orgontosight.ai This intermediate is stabilized by the dimethylamino group. ontosight.ai In the subsequent step, an alcohol or amine nucleophile attacks this activated intermediate. wikipedia.org Finally, a base, such as triethylamine (B128534), which is often used as an auxiliary, deprotonates the protonated DMAP to regenerate the catalyst for the next cycle. wikipedia.org The mechanism can, however, vary depending on the pKa of the alcohol used; for instance, with phenols, DMAP acts as a base, deprotonating the phenol (B47542) to form a more reactive phenolate (B1203915) ion. wikipedia.org

Table 1: Overview of DMAP-Catalyzed Acylation

| Reaction Type | Reactants | Key Feature of DMAP |

| Esterification | Carboxylic Acid, Alcohol, Anhydride | Forms a highly reactive acylpyridinium intermediate. wikipedia.orgontosight.ai |

| Amidation | Carboxylic Acid, Amine, Anhydride | Facilitates acyl group transfer to the amine. ontosight.airesearchgate.net |

| Hindered Alcohols | Sterically hindered alcohol, Acylating agent | Accelerates reaction rates significantly (up to 10,000-fold). commonorganicchemistry.com |

In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy. DMAP serves as an effective nucleophilic catalyst for the introduction of common protecting groups.

Boc Protection: DMAP is utilized as a nucleophilic catalyst for the protection of amines with the tert-butoxycarbonyl (Boc) group. commonorganicchemistry.com This reaction is fundamental in peptide synthesis and other areas of organic chemistry where temporary masking of an amine's reactivity is required.

TBS Protection: The protection of alcohols as tert-butyldimethylsilyl (TBS) ethers is a common tactic to prevent their unwanted reaction. organic-chemistry.org DMAP is employed as a nucleophilic catalyst in these silylations. commonorganicchemistry.com The use of tert-butyldimethylsilyl chloride (TBDMS-Cl) with a base like imidazole (B134444) is a standard procedure, and the addition of DMAP can further accelerate the reaction, particularly for sterically hindered alcohols. organic-chemistry.org

DMAP's catalytic activity extends to other important transformations such as tritylation and triflation. wikipedia.org

Tritylation: This reaction involves the introduction of the trityl (triphenylmethyl) group, a bulky protecting group for primary alcohols. DMAP is a known catalyst for this process. wikipedia.org

Triflation: The conversion of a hydroxyl group to a triflate (trifluoromethanesulfonate) is a key transformation as triflates are excellent leaving groups in nucleophilic substitution and cross-coupling reactions. DMAP is used to facilitate this reaction. For example, the reagent N-triflyl-4-(dimethylamino)pyridinium triflate, which can be readily prepared from DMAP and triflic anhydride, is used for the synthesis of substituted cyclohexenones. researchgate.net

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-carbon and carbon-heteroatom bonds lies at the heart of synthetic organic chemistry, enabling the construction of complex molecular skeletons.

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile. wikipedia.org While 1,4-diazabicyclo[2.2.2]octane (DABCO) is the most common catalyst, DMAP has emerged as a powerful alternative and in some cases, a superior mediator. wikipedia.orgorganic-chemistry.org

The reaction mechanism involves the initial 1,4-addition of the amine catalyst to the activated alkene, generating a zwitterionic enolate. wikipedia.org This nucleophilic intermediate then adds to the aldehyde. A subsequent proton transfer and elimination of the catalyst yield the densely functionalized allylic alcohol product. wikipedia.org

Recent research has demonstrated that DMAP can provide significantly higher yields compared to DABCO in certain Baylis-Hillman type reactions. organic-chemistry.org For instance, in the annulative condensation of salicylaldehydes and acrylonitrile (B1666552) to produce 3-cyano-2H-chromenes, DMAP was found to be a more efficient mediator. organic-chemistry.orgnih.gov This enhanced efficiency holds even on a larger, decagram scale, highlighting its practical utility. organic-chemistry.orgnih.gov

Table 2: Catalyst Comparison in a Baylis-Hillman Type Reaction

| Catalyst | Substrates | Product | Yield with DMAP | Yield with DABCO | Reference |

| DMAP vs. DABCO | Salicylaldehydes, Acrylonitrile | 3-cyano-2H-chromenes | Higher in most cases | Lower to moderate | organic-chemistry.org |

Palladium-catalyzed cross-coupling reactions represent a revolutionary tool in organic synthesis for forming C-C and C-N bonds, a discovery recognized with the 2010 Nobel Prize in Chemistry. libretexts.orgnih.gov These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, typically involve a palladium catalyst, an organohalide, and an organometallic or amine coupling partner. libretexts.orgnih.gov

The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination. libretexts.org The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states. youtube.com

The performance of the palladium catalyst is critically dependent on the ligands coordinated to the metal center. While phosphine (B1218219) ligands are very common, nitrogen-containing ligands like DMAP can also play a role. DMAP can act as a ligand in palladium complexes, influencing the catalyst's stability and reactivity. The use of specific ligands is crucial for the success of challenging transformations, such as the N-arylation of complex structures in total synthesis or the creation of novel materials. nih.gov The development of new catalyst systems, including those with unique ligands, continues to expand the scope and utility of these powerful reactions. nih.govchemrxiv.org

Chiral Catalysis and Kinetic Resolution

Derivatives of 4-aminopyridine (B3432731), particularly chiral analogues of 4-dimethylaminopyridine (B28879) (DMAP), have emerged as powerful nucleophilic catalysts in asymmetric synthesis. These catalysts, which share the core pyridyl nitrogen functionality with 4-trimethylaminopyridine, are instrumental in creating chiral molecules with high enantioselectivity. Their effectiveness stems from the ability to form a highly reactive acylpyridinium intermediate, which is then attacked by a nucleophile in a stereochemically controlled manner, dictated by the chiral scaffold of the catalyst.

Enantioselective acyl transfer is a cornerstone of modern organic synthesis, enabling the kinetic resolution of racemic mixtures and the asymmetric modification of prochiral substrates. Chiral analogues of DMAP have been extensively developed for these transformations, demonstrating remarkable efficiency and selectivity.

Pioneering work by Gregory Fu and colleagues introduced planar-chiral DMAP derivatives that serve as highly effective catalysts for the kinetic resolution of secondary alcohols. wikipedia.org These catalysts can resolve racemic alcohols with high selectivity factors, yielding highly enantioenriched unreacted alcohol and the corresponding acylated product. wikipedia.org Initial studies showed that solvent choice is critical, with tert-amyl alcohol significantly improving both reactivity and selectivity compared to ether. wikipedia.org

The design of these catalysts has evolved to include various chiral backbones, such as those based on binaphthyl units and amino acids. elsevierpure.comnih.gov Binaphthyl-based DMAP derivatives, for example, leverage axial chirality to create a well-defined chiral environment around the catalytic site. elsevierpure.comacs.org Similarly, DMAP-N-oxides derived from α-amino acids have been successfully employed as acyl transfer catalysts, where the oxygen atom acts as the nucleophilic site, opening new avenues for catalyst design. nih.govdntb.gov.ua These catalysts have proven effective in reactions like the asymmetric Steglich rearrangement, producing C-acylated azlactones with excellent yields and enantioselectivities. nih.govdntb.gov.ua

The development of these catalysts has led to new benchmarks in non-enzymatic acylation, with some systems achieving high selectivity factors for a range of substrates, including arylalkylcarbinols and propargylic alcohols. wikipedia.orgacs.org Furthermore, modifications of these catalyst systems have enabled dynamic kinetic resolutions, where a racemization catalyst works in concert with the chiral DMAP analogue to convert a racemic starting material almost entirely into a single enantiomer of the product. wikipedia.org

Table 1: Performance of Chiral DMAP Analogues in Kinetic Resolution

| Catalyst Type | Substrate | Acylating Agent | Selectivity (s) | Enantiomeric Excess (ee) | Reference |

| Planar-chiral DMAP | Secondary Alcohols | Acetic Anhydride | 14-52 | Up to 99.2% (alcohol) | wikipedia.org |

| Planar-chiral DMAP | Racemic Diols | - | - | 98% (diol), 99% (diacetate) | wikipedia.org |

| (-)-PPY* | Amines | - | Good to very good | - | wikipedia.org |

| DMAP-N-oxide | O-acylated azlactones | - | - | Up to 97% | nih.gov |

Desymmetrization of Substrates (e.g., 1,2-Diols)

The desymmetrization of meso-compounds, which contain two enantiotopic functional groups, is a highly efficient strategy for generating chiral building blocks from achiral precursors. Chiral DMAP and 4-pyrrolidinopyridine (B150190) (PPY) analogues have proven to be exceptionally effective catalysts for the enantioselective acylation of meso-diols. nih.govresearchgate.netnih.gov

The process involves the selective acylation of one of the two hydroxyl groups in a meso-diol, breaking the molecule's internal plane of symmetry and creating a chiral monoester. The success of this transformation hinges on the catalyst's ability to discriminate between the two enantiotopic hydroxyl groups.

Researchers have developed a variety of chiral DMAP derivatives for this purpose, including those with C2-symmetric backbones and those based on a 1,1'-binaphthyl unit. nih.govnih.govacs.org A binaphthyl-based DMAP derivative featuring tert-alcohol substituents was shown to be highly effective in the acylative desymmetrization of a broad range of acyclic and cyclic meso-1,2-diols. researchgate.netnih.govacs.org Remarkably, this reaction proceeds with high selectivity using as little as 0.1 mol% of the catalyst, affording the enantioenriched monoacylated products in good yields and with high enantiomeric ratios within a short time. researchgate.netnih.govacs.org Control experiments revealed that the hydroxyl groups on the catalyst's binaphthyl scaffold play a crucial role in achieving high catalytic activity and enantioselectivity. nih.govacs.orgresearchgate.net

Similarly, C2-symmetric chiral PPY catalysts have been developed and effectively employed in the asymmetric desymmetrization of meso-diols via enantioselective acylation. nih.gov While early PPY catalysts showed moderate effectiveness, newer designs have significantly improved enantioselectivity. nih.gov

Table 2: Catalytic Desymmetrization of meso-1,2-Diols

| Catalyst | Substrate Type | Catalyst Loading | Key Feature | Outcome | Reference |

| Binaphthyl-based DMAP derivative (1h) | Acyclic & six-membered-ring meso-1,2-diols | 0.1 mol% | Contains tert-alcohol substituents | High enantiomeric ratio, moderate to good yield | researchgate.netnih.govacs.org |

| C2-symmetric PPY catalyst | meso-diols (e.g., meso-1,2-cyclohexanediol) | - | C2-symmetric pyrrolidinopyridine framework | Effective asymmetric desymmetrization | nih.gov |

| Phosphinite derivative | meso-1,2-diols | - | Prepared from aminoindanol | High enantioselectivity for the monoester | organic-chemistry.org |

| Copper complex with chiral piperazine (B1678402) | Cyclic & acyclic meso-1,2-diols | - | C2-symmetric piperazine ligand | High enantioselectivity for monobenzoates | organic-chemistry.org |

Phase-Transfer Catalysis Systems Involving this compound

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases (typically aqueous and organic). This compound, as a quaternary ammonium (B1175870) salt, belongs to the class of compounds that are quintessential phase-transfer catalysts. These catalysts function by transporting a reactant, usually an anion, from the aqueous phase into the organic phase where the reaction occurs.

The classical mechanism for phase-transfer catalysis, known as the Starks extraction mechanism, involves the quaternary ammonium cation (Q⁺) forming a lipophilic ion pair (Q⁺Y⁻) with an anion (Y⁻) from the aqueous phase. mdpi.com This ion pair is soluble in the organic solvent and can react with the organic substrate. google.com The reaction rate is often dramatically increased because the reactive anion is now in the same phase as the substrate and is poorly solvated, making it highly nucleophilic.

However, for reactions involving the generation of carbanions using a concentrated aqueous base like NaOH, an interfacial mechanism is proposed. mdpi.com In this model, the deprotonation of the organic substrate occurs at the interface between the organic and aqueous phases. mdpi.com The resulting carbanion is then pulled into the organic phase by the quaternary ammonium cation, where it can react. mdpi.com

The efficiency of a phase-transfer catalyst is influenced by the structure of its organic chains. google.com Adequate lipophilicity is required for the catalyst to be soluble in the organic phase while still facilitating ion exchange at the interface. Increasing the stirring rate can also enhance reaction rates by reducing mass transfer resistance and increasing the interfacial surface area between the phases, up to a certain point where the reaction rate becomes independent of mixing. academie-sciences.fr

The transfer of nanoparticles (NPs) between immiscible liquid phases is crucial for their post-synthetic modification and application in diverse fields. Quaternary ammonium salts, including structures analogous to this compound, are effective phase-transfer agents for this purpose. mdpi.com These surfactants facilitate the movement of nanoparticles, for instance, from an organic synthesis medium to an aqueous medium required for biological applications, or vice versa. mdpi.comnih.gov

The mechanism often involves ligand exchange or the formation of a stabilizing layer around the nanoparticle. For example, a cationic surfactant can be used to transfer negatively charged or suitably ligated nanoparticles from an organic solvent to water. mdpi.com The electrostatic interaction between the quaternary ammonium headgroup and the nanoparticle surface, combined with the hydrophobic tails extending into the solvent, mediates the transfer. mdpi.com

The structure of the quaternary ammonium salt, such as the length of the alkyl chains, is a critical parameter. Longer alkyl chains generally provide better stabilization for larger nanoparticles during the transfer process. mdpi.comacs.org A successful transfer results in a stable colloidal dispersion of individually dispersed nanoparticles in the new phase, without aggregation. nih.gov For instance, dimethyldidodecylammonium bromide (DDAB) has been used to completely transfer γ-Fe₂O₃ nanoparticles from an aqueous dispersion to cyclohexane, with the DDAB molecules forming a full coverage layer on the nanoparticle surface. nih.gov

Interfacial polymerization is a technique used to produce thin-film composite membranes, primarily for water purification applications like reverse osmosis and nanofiltration. nih.govnih.govmdpi.com In this process, a thin, dense, selective layer is formed at the interface of two immiscible solutions, one containing an amine monomer (typically in water) and the other an acyl chloride monomer (typically in an organic solvent).

4-Dimethylaminopyridine (DMAP), a close structural relative of this compound, has been used as a catalyst and phase-transfer promoter in interfacial polymerization. nih.gov Its role is twofold: it catalyzes the acyl transfer reaction between the monomers and facilitates the transfer of reactants across the phase boundary, thereby promoting the formation of the polymer film. nih.gov

The inclusion of DMAP in the polymerization of a hyperbranched polyesteramide and trimesoyl chloride resulted in the formation of a dense, rough, and hydrophilic active layer for an ultralow-pressure reverse osmosis membrane. nih.gov This membrane exhibited high salt rejection and good water flux, demonstrating the beneficial impact of the catalyst on membrane structure and performance. nih.gov While traditional interfacial polymerization relies on the diffusion of monomers to the interface, techniques like vacuum-assisted filtration are being explored to better control the deposition of reactants and nanomaterials for the fabrication of thin-film nanocomposite (TFN) membranes. nih.govyoutube.com

Other Specialized Catalytic Applications

This compound, commonly known as 4-Dimethylaminopyridine (DMAP), is a highly effective nucleophilic catalyst utilized in a wide array of organic reactions beyond its more common use in acylation. wikipedia.orgchemeurope.comtaylorandfrancis.com Its strong basicity and nucleophilicity enable it to accelerate various chemical transformations. wikipedia.org

This compound serves as a competent nucleophilic catalyst for hydrosilylation reactions. wikipedia.orgchemeurope.com This process, which involves the addition of a silicon-hydrogen bond across an unsaturated bond, benefits from the catalytic activity of DMAP to facilitate the formation of organosilicon compounds.

The utility of this compound extends to catalyzing the Steglich rearrangement. wikipedia.orgchemeurope.com This reaction involves the rearrangement of O-acylated azlactones in the presence of a base, and DMAP's catalytic properties are instrumental in promoting this transformation. It is also a well-known catalyst for the related Steglich esterification, a method for forming esters from an alcohol and a carboxylic acid using dicyclohexylcarbodiimide (DCC) and a catalytic amount of DMAP. commonorganicchemistry.com

This compound and its derivatives are pivotal in the Staudinger synthesis, which is a [2+2] cycloaddition reaction between a ketene (B1206846) and an imine to produce a β-lactam. wikipedia.orgnih.govwikipedia.org This reaction is of significant importance in medicinal chemistry, particularly for the synthesis of β-lactam antibiotics like penicillin. wikipedia.org

The reaction mechanism initiates with a nucleophilic attack by the imine's nitrogen atom on the ketene's central carbonyl carbon, which generates a zwitterionic intermediate. wikipedia.orgorganic-chemistry.org This intermediate subsequently undergoes an intramolecular ring closure to form the final β-lactam product. organic-chemistry.org

While early methods often relied on chiral auxiliaries for stereocontrol, modern asymmetric variants have been developed. nih.govorganicreactions.org Research has shown that a planar-chiral derivative of 4-(pyrrolidino)pyridine, an analogue of DMAP, can function as a highly effective enantioselective catalyst. nih.govorganic-chemistry.org This catalytic approach allows for the synthesis of a broad range of β-lactams from various symmetrical and unsymmetrical ketenes and imines with excellent yield and stereoselectivity. nih.gov

Table 1: Staudinger Synthesis Reaction Components

| Component | Role | Description |

| Ketene | Reactant | An organic compound of the structure R₂C=C=O. Often unstable and generated in situ. organic-chemistry.orgorganicreactions.org |

| Imine | Reactant | A functional group or chemical compound containing a carbon-nitrogen double bond. wikipedia.orgorganic-chemistry.org |

| This compound (or derivative) | Catalyst | A nucleophilic catalyst that facilitates the cycloaddition. wikipedia.orgnih.gov |

| β-Lactam | Product | A four-membered cyclic amide, a core structure in many antibiotics. nih.govwikipedia.org |

This compound is a widely recognized catalyst for alkylation and etherification reactions. academie-sciences.fr Its catalytic activity is particularly beneficial in transformations involving sterically hindered substrates, where other methods may yield low conversions. taylorandfrancis.com

A specific and important application of DMAP in alkylation is the tritylation of alcohols. wikipedia.orgchemeurope.com Tritylation involves the introduction of the bulky triphenylmethyl (trityl) protecting group. For example, the tritylation of benzyl (B1604629) alcohol with trityl chloride can be effectively catalyzed by a DMAP derivative, 4-(4′-methyl-1-piperidinyl)pyridine (MPP), in the presence of a base like triethylamine. semanticscholar.org Similarly, DMAP itself catalyzes the tritylation of substrates such as 4-t-butylcyclohexanol. semanticscholar.org The catalyst accelerates the reaction, leading to high yields of the corresponding trityl ethers. semanticscholar.org

Table 2: Examples of DMAP-Catalyzed Alkylation

| Substrate | Reagent | Catalyst | Product |

| Benzyl alcohol | Trityl chloride | 4-(4′-methyl-1-piperidinyl)pyridine (MPP) | Triphenylmethylbenzyl ether semanticscholar.org |

| 4-t-butylcyclohexanol | Triphenylmethyl chloride | 4-Dimethylaminopyridine (DMAP) | Trityl ether of 4-t-butylcyclohexanol semanticscholar.org |

Theoretical and Computational Studies of 4 Trimethylaminopyridine Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemistry, a field that applies quantum mechanics to chemical systems, offers a powerful lens through which to examine the intricate details of molecular properties and reaction dynamics. wikipedia.org By solving the electronic Schrödinger equation, researchers can determine the electronic structure of molecules, which governs their chemical behavior. wikipedia.orgnorthwestern.edu For complex systems like those involving 4-trimethylaminopyridine, methods such as Density Functional Theory (DFT) are invaluable for their balance of computational cost and accuracy. springernature.comacs.org

DFT Studies on Reaction Pathways, Transition States, and Intermediates

Density Functional Theory (DFT) has become an essential tool for elucidating the complex reaction mechanisms involving 4-dimethylaminopyridine (B28879) (DMAP) and its derivatives. These studies provide detailed information about the energy landscapes of reactions, including the identification of stable intermediates and the characterization of high-energy transition states that govern reaction rates.

For instance, DFT calculations have been employed to investigate the role of DMAP as a nucleophilic catalyst in various organic transformations. chemicalbook.com These studies map out the step-by-step process of the reaction, calculating the energies of reactants, products, and all transient species along the reaction coordinate. This allows for a detailed understanding of how DMAP facilitates reactions, such as by forming a highly reactive acylpyridinium intermediate. The global reaction pathway of furan-2-ylmethyl oleate (B1233923) (FMO) synthesis, for example, involves DMAP as a key catalyst. researchgate.net

| Parameter | Value | Significance |

|---|---|---|

| Gibbs Free Energy of Activation (ΔG‡) | 105.7 kcal/mol | Energy barrier for the forward reaction. researchgate.net |

| HOMO Energy | -0.25496 eV | Indicates the molecule's ability to donate electrons. researchgate.net |

| LUMO Energy | -0.08484 eV | Indicates the molecule's ability to accept electrons. researchgate.net |

The insights gained from these DFT studies are critical for optimizing reaction conditions and for the rational design of new, more efficient catalysts based on the 4-aminopyridine (B3432731) scaffold.

Analysis of Electrostatic Potential Distribution and Charge Density in DMAP Derivatives

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the reactive behavior of molecules, as it visualizes the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. nih.govacs.org In the case of DMAP and its derivatives, MEP analysis reveals the location of electron-rich and electron-poor areas, which is fundamental to their catalytic activity. chemicalbook.comacs.org

The MEP map of 4-dimethylaminopyridine (DMAP) shows a region of negative potential (typically colored red) around the pyridine (B92270) nitrogen atom, indicating its nucleophilic character. nih.govacs.org Conversely, the hydrogen atoms of the methyl groups and the aromatic ring exhibit positive potential (colored blue), making them potential sites for interaction with nucleophiles. nih.govacs.org

Upon methylation of 4-dimethylaminopyridine to form the this compound cation, a significant shift in the electrostatic potential is observed. The introduction of an additional positive charge dramatically increases the electrostatic potential. jst.go.jp For example, the electrostatic potential of the quaternary ammonium (B1175870) salt of 4-dimethylaminopyridine is 0.183 eV, while the methylated this compound salt has a significantly higher electrostatic potential of 0.339 eV. jst.go.jp This heightened positive charge can influence the compound's interaction with other molecules and surfaces.

| Compound | Electrostatic Potential (eV) |

|---|---|

| Quaternary ammonium salt of 4-dimethylaminopyridine | 0.183 jst.go.jp |

| This compound salt | 0.339 jst.go.jp |

| N-methylimidazole quaternary ammonium salt | 0.211 jst.go.jp |

| Quinoline | 0.189 jst.go.jp |

These analyses of electrostatic potential and charge density are crucial for predicting how these molecules will interact in different chemical environments, from catalytic cycles to their behavior in materials science applications.

Molecular Dynamics Simulations in Catalytic and Material Science Contexts

While quantum chemical calculations provide a static picture of molecules, molecular dynamics (MD) simulations offer a dynamic view of molecular systems over time. wikipedia.org This approach is particularly useful for studying the behavior of molecules in condensed phases, such as in solution or at the interface with a solid material.

Investigation of Adsorption Behavior on Substrate and Material Surfaces

For example, MD simulations have been used to study the adsorption of quinacridone (B94251) derivatives, including those containing a 4-dimethylaminopyridine moiety, on copper surfaces. jst.go.jp The interaction energy between the molecule and the surface is a key parameter calculated in these simulations, providing a quantitative measure of the adsorption strength. jst.go.jp A more negative interaction energy indicates stronger adsorption.

The orientation of the adsorbed molecule is also a critical factor. Studies on the adsorption of 4-dimethylaminopyridine (DMAP) on gold surfaces have shown that its orientation is highly dependent on factors like the electrode potential and the pH of the electrolyte. nih.gov At certain potentials, the DMAP molecule or its protonated form may lie flat on the surface, while under other conditions, it may adopt a vertical orientation. nih.gov These orientational changes have significant implications for the properties of the surface and its interactions with the surrounding environment.

| Parameter | Value (kcal/mol) | Method |

|---|---|---|

| Interaction Energy | Data not publicly available in provided results | Molecular Dynamics jst.go.jp |

The insights from these simulations are invaluable for designing materials with specific surface properties and for understanding the role of these molecules as leveling agents or stabilizers in various industrial processes. jst.go.jp

Supramolecular Chemistry and Coordination Compounds of 4 Trimethylaminopyridine

Design and Synthesis of 4-Trimethylaminopyridine-Based Supramolecular Architectures

The unique electronic and structural characteristics of this compound, a derivative of pyridine (B92270), make it a valuable component in the field of supramolecular chemistry. Its strong basicity and nucleophilicity, coupled with the steric bulk of the trimethylamino group, allow for the design and synthesis of complex, self-assembled structures with specific functions.

Macrocyclic Systems and Self-Assembly Processes

The construction of macrocyclic systems is a cornerstone of supramolecular chemistry, and this compound derivatives can be incorporated into these structures. The synthesis of macrocycles often involves sequential reactions where building blocks are coupled together to form a large ring. One strategy involves a three-component approach where bromoacetamide-activated peptides, various amines, and bis-electrophile linkers are reacted in a combinatorial fashion to generate large libraries of macrocycles. This method allows for the creation of diverse structures without the need for purification after each step.

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. In the context of pyridine-containing macrocycles, these interactions can include hydrogen bonding and π-π stacking. For instance, pyridine-2,6-diimine-linked macrocycles have been shown to self-assemble into high-aspect-ratio nanotubes in the presence of a small amount of acid. nih.govchemrxiv.org This assembly is a cooperative process, meaning that the initial formation of small aggregates facilitates the growth of larger structures. nih.govchemrxiv.org The resulting nanotubes can exhibit significant mechanical strength. nih.govchemrxiv.org Similarly, self-complementary macrocycles have been designed using an anthracene-based tweezer-like molecule with a pyridinedicarboxamide linker. These molecules can self-assemble through a combination of head-to-tail π-π interactions and hydrogen bonding to form stable hexameric structures, which can further organize into larger, hierarchical assemblies. eurekalert.org

Structural Characterization of Metal Coordination Complexes Involving DMAP

The detailed understanding of the three-dimensional structure and bonding in metal complexes of 4-dimethylaminopyridine (B28879) (DMAP), a related compound to this compound, is crucial for understanding their reactivity and properties. X-ray crystallography and various spectroscopic techniques are the primary tools used for this characterization.

X-ray Crystallographic Analysis of DMAP Metal Salts

For instance, the structure of a palladium complex, [Pd(DMAP)₄(OH)₂], has been determined by X-ray crystallography. nih.gov This analysis revealed the coordination of four DMAP ligands to the palladium center. nih.gov In another example, the crystal structures of several pyridine iodine(I) sulfonate complexes, including one with DMAP, have been characterized. researchgate.net These structures show the stabilization of the otherwise unstable pyridine iodine(I) cation through a halogen bond with an oxygen atom of the sulfonate anion. researchgate.net The study of a mixed halogen(I) complex containing 4-styrylpyridine (B85998) revealed the presence of three distinct iodine(I) moieties within the same crystal structure. researchgate.net

The interaction of DMAP with copper has also been investigated. The oxidative coupling of 2,6-dimethylphenol (B121312) catalyzed by copper complexes of DMAP has been studied, and it is believed that both mononuclear and dinuclear copper complexes are catalytically active. tue.nl The structure of these complexes in solution is an equilibrium between the two forms. tue.nl

Below is a table summarizing some of the crystallographic data for DMAP-containing metal complexes.

| Compound | Crystal System | Space Group | Key Structural Features |

| [Pd(DMAP)₄(OH)₂] | Not specified | Not specified | Four DMAP ligands coordinated to a central palladium atom. nih.gov |

| [Dmap-I]Mes | Not specified | Not specified | The iodine atom of the pyridine iodine(I) cation is stabilized by an I···O halogen bond with a sulfonate anion. researchgate.net |

| Copper-DMAP complexes | Not specified | Not specified | Believed to exist as an equilibrium between mononuclear and dinuclear species in solution, with both being catalytically active. Dinuclear complexes can have bridging hydroxide (B78521) or halide ligands. tue.nl |

| Mixed Halogen(I) Complex with 4-stypy | Not specified | Not specified | Contains three distinct iodine(I) moieties: [N−I−N]⁺, O−I−N, and [O−I−O]⁻. researchgate.net |

Spectroscopic Studies of Complex Formation

Spectroscopic techniques are invaluable for studying the formation and properties of metal complexes in solution. UV-visible, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy are commonly employed.

UV-visible spectroscopy can be used to monitor the formation of charge-transfer (CT) complexes between DMAP, which acts as an electron donor, and various electron acceptors. Studies have shown the formation of CT complexes between DMAP and acceptors like tetracyanoethylene (B109619) (TCNE), 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). hbku.edu.qanih.govresearchgate.net The stoichiometry of these complexes can be determined using methods like Job's plot and photometric titrations. hbku.edu.qanih.govresearchgate.netresearchgate.net The stability of these complexes can be quantified by determining their formation constants (KCT). hbku.edu.qanih.govresearchgate.net

Infrared spectroscopy provides information about the vibrational modes of molecules. Upon complexation, changes in the IR spectrum of DMAP and the acceptor molecule can be observed, indicating the formation of a new species. hbku.edu.qaresearchgate.netresearchgate.net For example, shifts in the vibrational frequencies of the C=N and C=C bonds in the pyridine ring of DMAP are indicative of charge transfer. researchgate.net

¹H NMR spectroscopy is a powerful tool for elucidating the structure of complexes in solution. The chemical shifts of the protons in the DMAP ligand can change upon coordination to a metal center or formation of a CT complex. For instance, in the ¹H NMR spectrum of a [(4-DMAP)(DDQ)] complex, the signals for the aromatic protons of the pyridine ring and the methyl protons are observed at specific chemical shifts, confirming the formation of the complex. nih.gov

The following table summarizes key spectroscopic data for some DMAP complexes.

| Complex | Technique | Key Observations |

| [(4DMAP)(TCNE)₂] | UV-Vis, IR | Formation of a charge-transfer complex with a 1:2 stoichiometry. hbku.edu.qa |

| [(4DMAP)(TCNQ)₂] | UV-Vis, IR | Formation of a charge-transfer complex with a 1:2 stoichiometry. hbku.edu.qa |

| [(4DMAP)(DDQ)] | UV-Vis, IR, ¹H NMR | Formation of a 1:1 charge-transfer complex. nih.govresearchgate.net The stability is higher in more polar solvents. researchgate.net ¹H NMR shows characteristic shifts for the pyridine and methyl protons. nih.gov |

| [4-DMAP-DHBQ] | UV-Vis, IR | Formation of a charge-transfer complex with 2,5-dihydroxy-p-benzoquinone. researchgate.net |

| Palladium Nanoparticles with DMAP | ¹H NMR, UV-Vis | ¹H NMR indicates the presence of a boron/DMAP complex and two palladium/DMAP complexes in the nanoparticle dispersion. nih.gov |

Structure Activity Relationships and Catalyst Design Principles for 4 Trimethylaminopyridine

Influence of Substituent Effects on Catalytic Activity and Selectivity

The catalytic efficacy of DMAP is not static; it can be finely tuned by strategic modifications to its molecular structure. These changes can profoundly impact its fundamental chemical properties, leading to catalysts with tailored activity and selectivity for specific applications.

The exceptional catalytic activity of DMAP compared to its parent, pyridine (B92270), is attributed to the powerful electron-donating effect of the dimethylamino group at the 4-position. masterorganicchemistry.com This substituent significantly increases the electron density on the pyridine ring nitrogen, enhancing both its basicity and nucleophilicity. masterorganicchemistry.com The lone pair of electrons on the amino nitrogen participates in resonance with the pyridine ring, a critical factor for the increased nucleophilicity of the ring nitrogen. valpo.edu This resonance stabilization is also key to stabilizing the positive charge in the conjugate acid, making DMAP a much stronger base than pyridine. masterorganicchemistry.comlibretexts.org

The pKa of the conjugate acid of DMAP is approximately 9.2-9.7 in water, substantially higher than that of pyridine (pKa ≈ 5.2). libretexts.orgchegg.comyoutube.com This increased basicity is a direct consequence of the resonance stabilization of the protonated form (the 4-trimethylaminopyridinium ion). libretexts.org Structural modifications to the DMAP framework allow for the systematic modulation of these properties. For instance, replacing the dimethylamino group with a pyrrolidino group to form 4-pyrrolidinopyridine (B150190) (PPY) results in an even more potent acyl transfer catalyst. bham.ac.uk This enhancement is attributed to the pyrrolidine (B122466) ring's geometry, which leads to superior p-π overlap and thus greater stabilization of the acyl-pyridinium intermediate. bham.ac.uk Conversely, introducing electron-withdrawing groups on the pyridine ring or substituents that sterically hinder the approach to the ring nitrogen can decrease both basicity and nucleophilicity, often leading to a dramatic loss in catalytic activity. acgpubs.org

| Compound | pKa of Conjugate Acid (in water) |

|---|---|

| Pyridine | 5.2 masterorganicchemistry.comyoutube.com |

| 2,6-Dimethylpyridine | 6.7 libretexts.org |

| 4-Dimethylaminopyridine (B28879) (DMAP) | 9.2 masterorganicchemistry.comyoutube.com |

| 4-Pyrrolidinopyridine (PPY) | ~9.9 (calculated) |

Note: The pKa value for PPY is often cited as being higher than DMAP, contributing to its enhanced catalytic activity, though precise experimental values can vary with conditions.

The development of chiral DMAP analogues has been a major focus in the field of asymmetric organocatalysis, enabling a wide range of enantioselective transformations. researchgate.net By introducing chirality into the catalyst's structure, it becomes possible to control the stereochemical outcome of a reaction, yielding one enantiomer of a product in excess over the other. Chirality can be incorporated in several ways, including the introduction of stereocenters, axial chirality, or planar chirality. bham.ac.ukmsu.edu

Pioneering work by Fu and others demonstrated the efficacy of planar chiral DMAP analogues, such as ferrocene-based derivatives, in the kinetic resolution of secondary alcohols and the Steglich rearrangement. chinesechemsoc.org In these systems, the chiral environment created by the catalyst directs the acylation to one enantiomer of a racemic alcohol faster than the other. Another successful strategy involves the use of axially chiral biaryl systems, where restricted rotation around a C-C bond creates a stable, chiral conformation. acs.org These catalysts have proven effective in asymmetric acyl transfer reactions. acs.org

More recent designs include DMAP derivatives with chiral backbones derived from amino acids or other natural products. nih.govrsc.org For example, chiral DMAP-N-oxides, where the oxygen atom acts as the nucleophilic site, have been rationally designed for the dynamic kinetic resolution of azlactones, producing α-amino acid derivatives with high yields and enantioselectivities. nih.govacs.orgnih.gov Bifunctional catalysts, which combine a chiral DMAP core with another catalytic motif like a thiourea (B124793) group, have also been developed. rsc.org These catalysts can engage the substrate through multiple non-covalent interactions, leading to enhanced stereocontrol in reactions like the Steglich and Black rearrangements. rsc.org

| Reaction Type | Chiral Catalyst Type | Substrate Example | Enantioselectivity (% ee) |

|---|---|---|---|

| Steglich Rearrangement | Chiral DMAP-N-Oxide nih.gov | O-acylated azlactone | Up to 97% nih.gov |

| Kinetic Resolution of Alcohols | Planar Chiral Ferrocene-DMAP chinesechemsoc.org | sec-Phenylethanol | High (s factor up to 27) chemicalforums.com |

| Black Rearrangement | Chiral DMAP-Thiourea rsc.org | 2-Benzofuranylcarbonate | Up to 87% rsc.org |

| Dynamic Kinetic Resolution of Azlactones | Chiral 2-substituted DMAP-N-Oxide nih.gov | Azlactone | Up to 96% nih.gov |

Rational Design Strategies for Enhanced Catalytic Performance

Building upon the fundamental principles of SAR, chemists have employed rational design strategies to create new DMAP-based catalysts with superior performance. These strategies often involve the deliberate engineering of the catalyst's steric and electronic properties to optimize it for a specific chemical transformation.

The rational design of DMAP analogues often focuses on fine-tuning the electronic and steric environment around the catalytically active nitrogen atom. mdpi.com Electronically, the goal is typically to maximize the nucleophilicity of the pyridine nitrogen to accelerate the initial reaction with the electrophile (e.g., an acid anhydride). nih.gov This can be achieved by incorporating strong electron-donating groups or by designing conformationally restricted systems that enhance p-π orbital overlap, as seen in tricyclic DMAP analogues which show superior activity to even PPY. bham.ac.uk

Steric factors play a more nuanced role. While excessive steric bulk around the nitrogen can hinder its nucleophilic attack and reduce catalytic activity, carefully positioned steric groups are crucial for creating a chiral pocket that controls enantioselectivity in asymmetric reactions. acgpubs.orgnih.gov For instance, in the enantioselective C-acetylation of indolones, adjusting the bond angles and the steric bulk of substituents in chiral bicyclic imidazole (B134444) catalysts (which share mechanistic features with DMAP) was shown to be critical for achieving high enantioselectivity. chinesechemsoc.org Similarly, the design of catalysts for the site-selective acylation of complex polyols relies on creating specific hydrogen-bonding and steric interactions between the catalyst and substrate to direct the acyl group to a single hydroxyl group. u-tokyo.ac.jp Computational methods, such as Density Functional Theory (DFT), are increasingly used to model these interactions and guide the rational design of new catalysts with enhanced efficiency and selectivity. nih.govacs.org

The catalytic performance of DMAP and its derivatives is often benchmarked against other nucleophilic catalysts. Within the pyridine family, 4-pyrrolidinopyridine (PPY) is a key comparator and is generally found to be a more active catalyst for acyl transfer reactions than DMAP. mdpi.com This is attributed to its increased basicity and the favorable conformation of the pyrrolidine ring for resonance stabilization. bham.ac.uk

Beyond pyridines, DMAP is frequently compared to other classes of organocatalysts. For instance, N-heterocyclic carbenes (NHCs) and phosphines can also serve as potent nucleophilic catalysts in acylation reactions. umons.ac.be While DMAP is a powerful catalyst, phosphines like tributylphosphine (B147548) have been shown to be comparable in efficacy for the acylation of alcohols with anhydrides. mdpi.com Imidazoles are another important class of catalysts; while generally less basic than DMAP, they are effective nucleophilic catalysts in their own right and are often used in reactions like the silylation of alcohols. chemicalforums.com

Quantitative comparisons of nucleophilicity show that DMAP has a comparable nucleophilicity to tertiary phosphines, despite having a much lower Brønsted basicity. nih.gov This highlights that nucleophilicity and basicity are distinct properties that can be independently tuned. In some applications, other catalysts may be preferred. For example, in the aminolysis of certain esters, sodium cyanide (NaCN) was found to be a superior catalyst to DMAP, imidazole, and 2-hydroxypyridine, without causing racemization. mdpi.com These comparative studies are crucial for selecting the optimal catalyst for a given transformation and for inspiring the design of new catalysts that combine the advantageous features of different catalyst classes. mdpi.com

Analytical Methodologies for the Characterization and Study of 4 Trimethylaminopyridine in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the molecular-level investigation of 4-trimethylaminopyridine, offering non-destructive analysis of its key structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Synthetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the synthesis of the this compound cation and for studying its behavior in solution. The formation of the this compound salt from its precursor, 4-dimethylaminopyridine (B28879) (DMAP), involves the methylation of the pyridine (B92270) ring nitrogen. This transformation induces significant changes in the electronic environment of the molecule, which are readily detected by NMR.

In the ¹H NMR spectrum, the key indicators of successful synthesis are the appearance of a new singlet corresponding to the protons of the N-methyl group attached to the pyridine ring and a downfield shift of the aromatic pyridine protons. The positive charge introduced on the ring nitrogen atom deshields the adjacent protons. For comparison, the ¹H NMR signals for the precursor DMAP typically show two doublets for the pyridine ring protons and a singlet for the two methyl groups of the dimethylamino group. chemicalbook.com

Similarly, ¹³C NMR spectroscopy would confirm the presence of an additional methyl carbon and a downfield shift of the pyridine ring carbons, reflecting the altered electron density due to quaternization. While detailed spectral data for the isolated this compound cation is not extensively published, its formation is a key step in the synthesis of more complex structures, and NMR is the primary method for confirming the successful incorporation of this moiety. For instance, in the synthesis of quinacridone (B94251) derivatives, methylation of a DMAP-containing precursor to form the this compound salt is a crucial step confirmed by spectroscopic methods. jst.go.jp Theoretical studies, using Density Functional Theory (DFT), have been employed to calculate properties such as the electrostatic potential, which increases significantly upon methylation of DMAP to the this compound salt, corroborating the electronic changes observed in NMR. jst.go.jpresearchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for 4-Dimethylaminopyridine (Precursor)

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine C-H (α to N) | ~8.1-8.2 | Doublet |

| Pyridine C-H (β to N) | ~6.6-6.7 | Doublet |

| N(CH₃)₂ | ~3.0 | Singlet |

Note: Actual chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

The IR spectrum of the precursor, 4-dimethylaminopyridine (DMAP), displays characteristic bands for the pyridine ring and the dimethylamino group. chemicalbook.com Upon methylation to form the this compound cation, the IR spectrum is expected to show distinct changes:

Pyridine Ring Vibrations: The vibrational frequencies of the C=C and C=N bonds within the pyridine ring are altered due to the introduction of the positive charge and the mass of the attached methyl group. These bands, typically found in the 1600-1400 cm⁻¹ region, will shift in position and intensity.

C-H Vibrations: New absorption bands corresponding to the stretching and bending vibrations of the newly introduced N-CH₃ group will appear.

In studies involving charge-transfer complexes of DMAP, Fourier Transform Infrared (FTIR) spectroscopy is a key technique for analyzing the changes in vibrational modes upon complexation, which provides an analogy for the kinds of spectral shifts observed upon quaternization. researchgate.net

Table 2: Typical Infrared Absorption Regions for DMAP (Precursor) and Expected Changes for this compound

| Functional Group/Vibration | DMAP Wavenumber (cm⁻¹) | Expected Change for this compound |

| Aromatic C-H Stretch | >3000 | Present, may be shifted |

| Aliphatic C-H Stretch | 2800-3000 | Intensity increase due to new N-CH₃ |

| Pyridine Ring C=C, C=N Stretch | 1610, 1560 | Shifted due to positive charge |

| C-N Stretch | ~1220 | Shifted |

| New N⁺-CH₃ Vibrations | N/A | Appearance of new bands |

Crystallographic Analysis

Crystallographic techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state.

X-ray Diffraction for Solid-State Structure Determination

While a dedicated crystal structure of a simple this compound salt is not widely available in public databases, the technique has been extensively applied to its precursor, DMAP, in various forms. For example, the crystal structures of DMAP complexed with other molecules or as part of a salt have been thoroughly analyzed. These studies provide a benchmark for the expected geometry of the pyridine and dimethylamino fragments. For the this compound cation, X-ray diffraction would be essential to:

Confirm the tetrahedral geometry around the newly alkylated pyridine nitrogen atom.

Determine the precise orientation of the trimethylamino group relative to the pyridine ring.

Characterize the packing of the ions in the solid state, which influences the material's physical properties.

In the absence of a direct structure, related structures, such as 4-diphenylcarbamyl-N-methyl-piperidine methobromide, demonstrate how X-ray crystallography is used to define the conformation of complex quaternary ammonium (B1175870) salts. nih.gov

Chromatographic and Kinetic Analysis Techniques

Chromatography is essential for separating mixtures and analyzing the purity of compounds, as well as for monitoring the progress of chemical reactions.

Gas Chromatography (GC) for Reaction Monitoring and Product Analysis

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Due to its ionic and non-volatile nature, the this compound salt itself cannot be directly analyzed by standard GC.

However, GC plays a crucial role in the context of its synthesis. The reaction to produce this compound typically involves the alkylation of 4-dimethylaminopyridine (DMAP). GC with a Flame Ionization Detector (GC-FID) is an effective method for:

Monitoring Reaction Progress: By taking aliquots from the reaction mixture over time, GC can be used to measure the disappearance of the volatile starting material, DMAP.

Assessing Purity: After the synthesis, GC can be used to detect any unreacted DMAP in the final product, thus assessing the purity of the this compound salt (with respect to its precursor).